molecular formula C22H24N4O B11255585 N-(3,5-dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide

N-(3,5-dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide

Cat. No.: B11255585
M. Wt: 360.5 g/mol
InChI Key: ZGKGJABTVGFYBO-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide typically involves the following steps:

    Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Attachment of the quinoxaline moiety: This step involves the reaction of the piperidine derivative with a quinoxaline derivative under suitable conditions.

    Introduction of the carboxamide group: This can be done through an amidation reaction using an appropriate carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the methyl groups on the phenyl ring.

    Reduction: Reduction reactions may target the quinoxaline moiety or the carboxamide group.

    Substitution: The compound can undergo substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving piperidine or quinoxaline derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate its exact mechanism.

Comparison with Similar Compounds

Similar Compounds

Highlighting Uniqueness

    Structural Uniqueness: The presence of both the quinoxaline and piperidine rings in a single molecule.

    Functional Uniqueness: Potential for diverse chemical reactivity and biological activity due to the combination of functional groups.

Properties

Molecular Formula

C22H24N4O

Molecular Weight

360.5 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-1-quinoxalin-2-ylpiperidine-4-carboxamide

InChI

InChI=1S/C22H24N4O/c1-15-11-16(2)13-18(12-15)24-22(27)17-7-9-26(10-8-17)21-14-23-19-5-3-4-6-20(19)25-21/h3-6,11-14,17H,7-10H2,1-2H3,(H,24,27)

InChI Key

ZGKGJABTVGFYBO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2CCN(CC2)C3=NC4=CC=CC=C4N=C3)C

Origin of Product

United States

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